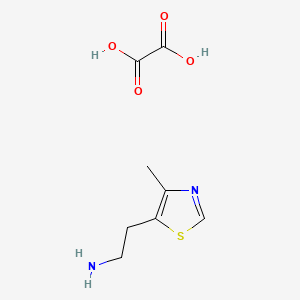
2-(4-Methylthiazol-5-yl)ethanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(4-Methylthiazol-5-yl)ethanamine oxalate typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(4-Methylthiazol-5-yl)ethanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(4-Methylthiazol-5-yl)ethanamine oxalate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-Methylthiazol-5-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways in the body. It is known to affect histamine receptors, which play a role in memory, learning, cognition, and pain modulation . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling and physiological responses .
Comparaison Avec Des Composés Similaires
2-(4-Methylthiazol-5-yl)ethanamine oxalate can be compared with other similar compounds, such as:
2-(4-Methylthiazol-5-yl)ethanamine: The base compound without the oxalate group.
N-Methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine oxalate: A methylated derivative with similar properties.
2-(4-Methylthiazol-5-yl)ethanamine compound with 1,2-dihydroperoxyethyne: Another derivative with different chemical properties.
Activité Biologique
2-(4-Methylthiazol-5-yl)ethanamine oxalate is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C7H10N2O4S, with a molecular weight of approximately 206.23 g/mol. Its structure includes a thiazole ring, which contributes to its biological activity.
Research indicates that this compound may interact with various biological targets, including neurotransmitter systems and cellular signaling pathways. The compound's thiazole moiety is known for its role in modulating receptor activity and influencing neurochemical processes.
Neuroprotective Effects
In studies involving neuronal cell lines, the compound has demonstrated protective effects against oxidative stress-induced damage. For instance, it has been shown to enhance glutathione (GSH) levels while reducing reactive oxygen species (ROS), indicating its potential as a neuroprotective agent .
Biological Activity Data
Case Studies
- Neuroprotection in PC12 Cells : A study assessed the protective effects of this compound on PC12 cells exposed to corticosterone-induced neurotoxicity. Results indicated that the compound significantly mitigated cell death by enhancing antioxidant defenses .
- Antidepressant-like Effects : In animal models, the compound exhibited antidepressant-like effects comparable to established antidepressants such as Agomelatine and Fluoxetine. Behavioral tests showed that treated animals had reduced immobility times, suggesting improved mood and locomotor activity .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, studies on similar compounds suggest that thiazole derivatives may have favorable absorption and distribution characteristics due to their lipophilicity. Further research is needed to elucidate the exact pharmacokinetic profile of this compound.
Propriétés
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.C2H2O4/c1-5-6(2-3-7)9-4-8-5;3-1(4)2(5)6/h4H,2-3,7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXGJZULIIVVBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













